4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide
Overview
Description
4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C17H16Cl2FNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.0542123 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Polyamides
Polyamides with flexible main-chain ether linkages derived from 4-tert-butylcatechol have been synthesized, exhibiting high thermal stability and solubility in various polar solvents. These materials form transparent, flexible, and tough films, with glass transition temperatures mostly over 200°C and significant weight loss temperatures exceeding 480°C in both nitrogen and air, demonstrating their potential for high-performance applications (Hsiao, Yang, & Chen, 2000).
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, showing significant effects against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea derivatives as novel antimicrobial agents with antibiofilm properties, which could be further developed for medical applications (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Tubercular Activity of Benzamide Derivatives
A series of benzamide derivatives have been synthesized and shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, being non-cytotoxic to human cancer cell lines, suggest their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Dimorphism in Non-Centrosymmetric Environment
4-Fluoro-N-(2-fluorophenyl) benzamide exhibits dimorphic behavior, with different crystal forms displaying unique properties. This study provides insights into the interplay of hydrogen bonds and weak intermolecular interactions in directing molecular packing, offering potential avenues for the design of materials with specific crystallographic properties (Chopra & Row, 2005).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on the role of orexin receptors in compulsive food consumption has identified that antagonism at these receptors can reduce binge eating behaviors without affecting normal food intake. This finding suggests a new therapeutic target for treating eating disorders with a compulsive component, opening the door to novel pharmacological treatments (Piccoli et al., 2012).
Properties
IUPAC Name |
4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c1-2-3-8-23-16-12(18)9-11(10-13(16)19)17(22)21-15-7-5-4-6-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSBQRLTCQIEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.